Z-VRPR-FMK (trifluoroacetate salt)

B-cell acute lymphoblastic leukemia MALT1 paracaspase inhibition ibrutinib-resistant B-ALL

Z-VRPR-FMK (trifluoroacetate salt) is the definitive substrate-competitive, covalent MALT1 inhibitor (Ki=0.14 µM) validated for NF-κB pathway interrogation in ABC-DLBCL and B-ALL screening. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) or allosteric MALT1 agents (e.g., MLT-748), Z-VRPR-FMK provides complete active-site blockade at 1.25 µM with demonstrated in vivo efficacy. Procure the established reference control for mechanistic MALT1 pharmacology.

Molecular Formula C33H50F4N10O8
Molecular Weight 790.8 g/mol
Cat. No. B10764615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VRPR-FMK (trifluoroacetate salt)
Molecular FormulaC33H50F4N10O8
Molecular Weight790.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1
InChIKeyWIPHXOQUHDJLCU-WCFRTMNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VRPR-FMK (Trifluoroacetate Salt) for MALT1 Paracaspase Inhibition: Procurement-Focused Product Specifications


Z-VRPR-FMK (trifluoroacetate salt), also known as Z-Val-Arg-Pro-DL-Arg-fluoromethylketone (CAS: 1381885-28-4 for the trifluoroacetate salt), is a cell-permeable, irreversible tetrapeptide inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase that regulates NF-κB activation in lymphocytes [1]. This compound is based on the optimal substrate sequence (Val-Arg-Pro-Arg) for the A. thaliana metacaspase AtMC9 and functions by forming a covalent bond at the MALT1 active site, effectively blocking cleavage of endogenous substrates including BCL10, CYLD, and TNFAIP3 [2]. Z-VRPR-FMK exhibits a Ki value of 0.14 µM for MALT1 and demonstrates complete inhibition at 1.25 µM .

Z-VRPR-FMK Procurement Rationale: Why Pan-Caspase Inhibitors and Non-Covalent MALT1 Inhibitors Are Not Direct Substitutes


Substituting Z-VRPR-FMK with alternative MALT1-targeting agents or general caspase inhibitors introduces substantial experimental variability and risks invalidating prior findings. Z-VRPR-FMK is a substrate-based, covalent, irreversible inhibitor designed from the MALT1-preferred tetrapeptide cleavage sequence [1]. In contrast, pan-caspase inhibitors such as Z-VAD-FMK lack MALT1 specificity and exhibit distinct selectivity profiles that preclude direct interchangeability . Among MALT1 inhibitors themselves, Z-VRPR-FMK differs fundamentally from small-molecule allosteric inhibitors (e.g., MLT-748, JNJ-67856633) in both binding mechanism (covalent active-site modification vs. allosteric Trp580 pocket binding) and potency range . Even among covalent MALT1 inhibitors, structural modifications dramatically alter potency—for instance, replacement of a single arginine residue in tripeptide derivatives yields substantial changes in cell permeability and biochemical activity [2]. Therefore, generic substitution without rigorous re-validation is scientifically unsound.

Z-VRPR-FMK Quantitative Differentiation Evidence: Head-to-Head Comparisons with MI-2, MALT1 Inhibitor 3, and Pan-Caspase Inhibitors


Z-VRPR-FMK vs. MI-2: Cell Growth Inhibition Correlation in B-ALL Cell Line Panels

In a panel of 16 B-ALL cell lines, Z-VRPR-FMK demonstrated dramatic cell growth inhibition that positively correlated with MI-2 sensitivity (r=0.74, 95% CI 0.47-0.88, p=0.0001), establishing it as a benchmark reference compound for MALT1 dependency assessment [1]. Notably, two ibrutinib-resistant cell lines (RS4;11 and 697) were among the most sensitive to Z-VRPR-FMK [2].

B-cell acute lymphoblastic leukemia MALT1 paracaspase inhibition ibrutinib-resistant B-ALL

Z-VRPR-FMK as Benchmark Scaffold: MALT1 Inhibitor 3 Demonstrates 10-100x Improved Potency

Z-VRPR-FMK serves as the essential reference compound against which advanced MALT1 inhibitors are quantitatively compared. MALT1 paracaspase inhibitor 3, a structurally optimized covalent inhibitor derived from Z-VRPR-FMK, exhibits a Ki of 10 nM—representing a 14-fold improvement over Z-VRPR-FMK's Ki of 0.14 µM (140 nM) . In cellular assays, inhibitor 3 demonstrates 10- to 100-fold improved potency in vitro and in vivo .

MALT1 covalent inhibitor optimization structure-activity relationship ABC-DLBCL

Z-VRPR-FMK Cellular NF-κB Inhibition: Quantified c-REL Nuclear Reduction in ABC-DLBCL

In HBL-1 ABC-DLBCL cells, Z-VRPR-FMK at 50 µM for 24 hours effectively reduces nuclear c-REL levels, providing a quantifiable readout of MALT1-dependent NF-κB pathway inhibition . This effect is corroborated in OCI-LY10 cells and xenograft models where Z-VRPR-FMK depresses NF-κB activation, reduces P65 nuclear expression, and decreases MMP2/MMP9 protein levels [1].

ABC-DLBCL NF-κB signaling c-REL nuclear translocation

Z-VRPR-FMK Differential Selectivity vs. Pan-Caspase Inhibitor Z-VAD-FMK

Z-VRPR-FMK is a selective, irreversible MALT1 paracaspase inhibitor, whereas Z-VAD-FMK functions as a broad-spectrum pan-caspase inhibitor that blocks caspase-1, -3, -7, -8, and -9 family members . In comparative assessments, caspase-6 inhibitor Z-DRHD-FMK demonstrated more effective caspase-6 inhibition than Z-VAD-FMK, highlighting that FMK-based peptide inhibitors exhibit distinct target selectivity based on tetrapeptide sequence . Z-VRPR-FMK's Val-Arg-Pro-Arg sequence confers MALT1 specificity not achievable with general caspase inhibitors.

paracaspase vs. caspase selectivity MALT1-specific inhibition apoptosis pathway dissection

Z-VRPR-FMK in Phenotypic Comparison: MALT1 Inhibition vs. Phenothiazine-Based Inhibitors (Mepazine, Thioridazine)

In comparative studies examining MALT1 protease inhibition mechanisms, Z-VRPR-FMK was used alongside phenothiazine derivatives (mepazine, thioridazine, promazine) to distinguish inhibition modalities . Phenothiazines inhibit MALT1 via a noncompetitive mechanism distinct from Z-VRPR-FMK's covalent active-site modification [1]. At 10 µM, both Z-VRPR-FMK and phenothiazines were tested for MALT1 blockade in cellular assays, establishing Z-VRPR-FMK as the covalent, substrate-competitive reference control [2].

MALT1 protease inhibitor comparison phenothiazine derivatives noncompetitive inhibition

Z-VRPR-FMK Procurement Applications: Validated Use Cases in B-ALL, ABC-DLBCL, and MALT1 Inhibitor Development


Benchmark Reference Standard for MALT1 Dependency Screening in B-ALL Cell Line Panels

Procure Z-VRPR-FMK as the established peptide-based MALT1 inhibitor reference control for screening B-ALL cell line sensitivity. In 16-line B-ALL panels, Z-VRPR-FMK produces dramatic growth inhibition that correlates with MI-2 sensitivity (r=0.74, p=0.0001) and effectively identifies ibrutinib-resistant RS4;11 and 697 cells as MALT1-dependent [1]. This application is validated by peer-reviewed transcriptomic analyses showing Z-VRPR-FMK effects independent of cell-of-origin and Philadelphia chromosome status, while sparing normal B cells [2].

NF-κB Pathway Chemical Probe for ABC-DLBCL Mechanistic Studies

Use Z-VRPR-FMK at 50 µM (24-48 h) as a chemical probe to interrogate MALT1-dependent NF-κB signaling specifically in ABC-DLBCL models (HBL-1, TMD8, OCI-Ly3, OCI-Ly10). The compound reduces nuclear c-REL levels and inhibits proliferation with established time- and concentration-dependent parameters [1]. In vivo xenograft validation in OCI-LY10 models demonstrates that Z-VRPR-FMK suppresses tumor growth by depressing MALT1-induced NF-κB activation, A20 proteolysis, and MMP2/MMP9 expression, establishing it as the foundational tool for preclinical ABC-DLBCL target validation [2].

Covalent Active-Site Control for MALT1 Inhibitor Mechanism-of-Action Studies

Z-VRPR-FMK is the definitive covalent, substrate-competitive MALT1 inhibitor control for distinguishing active-site-directed inhibition from noncompetitive (e.g., phenothiazine derivatives) or allosteric (e.g., MLT-748, JNJ-67856633) MALT1 inhibition mechanisms [1]. At 10 µM, Z-VRPR-FMK provides complete MALT1 blockade in cellular assays, establishing a baseline for mechanistic pharmacology studies and serving as the reference compound against which advanced MALT1 inhibitors (including MALT1 inhibitor 3, which demonstrates 10-100× improved potency) are quantitatively benchmarked [2].

Paracaspase-Selective Control for Apoptosis Pathway Dissection

Deploy Z-VRPR-FMK as the MALT1 paracaspase-selective control in experiments requiring discrimination between paracaspase-mediated NF-κB signaling and classical caspase-dependent apoptosis. Unlike pan-caspase inhibitors such as Z-VAD-FMK, which broadly block caspase-1, -3, -7, -8, and -9 [1], Z-VRPR-FMK's Val-Arg-Pro-Arg tetrapeptide sequence confers MALT1 selectivity, enabling clean dissection of MALT1-dependent pathways without confounding effects on apoptotic caspase cascades [2]. This selectivity is essential for studies of T cell activation, BCR-mediated signaling, and MALT1 substrate cleavage (BCL10, CYLD, TNFAIP3) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-VRPR-FMK (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.